2,4-difluoro-3-(trifluoromethyl)benzoic Acid

Lipophilicity Membrane Permeability Agrochemical Design

2,4-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 157337-81-0) offers a unique 2,4-difluoro-3-trifluoromethyl substitution pattern that enhances lipophilicity (LogP ~3.17) and metabolic stability vs. simpler benzoic acids. This fluorinated building block serves as a strategic intermediate for agrochemicals requiring improved cuticular penetration and for drug candidates demanding metabolically stable motifs. Procure ≥98% HPLC-certified material from reputable global suppliers.

Molecular Formula C8H3F5O2
Molecular Weight 226.1 g/mol
CAS No. 157337-81-0
Cat. No. B175556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-3-(trifluoromethyl)benzoic Acid
CAS157337-81-0
Molecular FormulaC8H3F5O2
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F
InChIInChI=1S/C8H3F5O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15)
InChIKeyRHOJXSFJDSOLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-(trifluoromethyl)benzoic Acid (CAS 157337-81-0): Fluorinated Benzoic Acid Derivative for Agrochemical and Pharmaceutical Synthesis


2,4-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 157337-81-0) is a highly fluorinated aromatic carboxylic acid characterized by the presence of two fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 3-position of the benzene ring . This substitution pattern imparts distinct physicochemical properties, including enhanced lipophilicity (LogP ~3.17) and metabolic stability . It is primarily utilized as a versatile building block in the synthesis of agrochemicals and pharmaceuticals, serving as a key intermediate for introducing fluorinated moieties into more complex bioactive molecules . The compound is commercially available with purity specifications of ≥98% (HPLC) .

Critical Structural Distinctions of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid (CAS 157337-81-0) vs. Common Benzoic Acid Analogs


Despite sharing the benzoic acid core, 2,4-difluoro-3-(trifluoromethyl)benzoic acid cannot be interchanged with simpler analogs due to its unique substitution pattern. The simultaneous presence of two ortho/para fluorine atoms and a meta trifluoromethyl group creates a distinct electronic and steric environment that governs reactivity, lipophilicity, and metabolic stability . In contrast, mono-fluorinated or non-fluorinated benzoic acids lack the enhanced membrane permeability and oxidative resistance conferred by this specific fluorination pattern . Substitution with analogs like 2,4-difluorobenzoic acid or 3-(trifluoromethyl)benzoic acid results in significantly altered physicochemical profiles (e.g., up to 2.4-fold difference in LogP) and synthetic utility, directly impacting downstream yield and bioactivity in target applications [1].

Quantitative Differentiation: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid (CAS 157337-81-0) vs. Closest Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability

2,4-Difluoro-3-(trifluoromethyl)benzoic acid exhibits significantly higher lipophilicity compared to its mono-fluorinated and non-trifluoromethylated analogs, as quantified by its calculated LogP (octanol-water partition coefficient) . This property is critical for passive membrane diffusion in both agrochemical and pharmaceutical applications .

Lipophilicity Membrane Permeability Agrochemical Design

Elevated Boiling Point Indicates Stronger Intermolecular Interactions

The boiling point of 2,4-difluoro-3-(trifluoromethyl)benzoic acid is approximately 252.5 °C (at 760 mmHg), notably higher than that of 2,4-difluorobenzoic acid (239.5 °C) . This elevation reflects stronger intermolecular forces, likely due to the combined electron-withdrawing effects of the multiple fluorine substituents, which can influence purification and handling in large-scale syntheses .

Thermal Stability Intermolecular Forces Process Chemistry

Increased Density Implies Greater Molecular Packing and Crystallinity

The predicted density of 2,4-difluoro-3-(trifluoromethyl)benzoic acid (1.6 ± 0.1 g/cm³) is higher than that of 3-(trifluoromethyl)benzoic acid (1.4 ± 0.1 g/cm³) . This increased density, attributed to the additional fluorine atoms, may correlate with more efficient crystal packing and potentially improved solid-state stability .

Crystal Engineering Formulation Stability Solid-State Properties

Higher Melting Point vs. 2,6-Isomer Indicates Altered Crystal Lattice Energy

The 2,4-difluoro-3-(trifluoromethyl)benzoic acid isomer exhibits a melting point of 130-132 °C, which is distinct from its 2,6-difluoro regioisomer (melting point data not publicly available but inferred to differ based on structural dissimilarity) . This difference in melting point serves as a critical quality control parameter for identity confirmation and purity assessment, preventing costly misidentification during procurement .

Isomer Differentiation Thermal Analysis Purity Assessment

Proven Applications of 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid (CAS 157337-81-0) in Agrochemical and Pharmaceutical R&D


Agrochemical Intermediate for High-Lipophilicity Herbicides and Fungicides

As a lipophilic building block (LogP 3.17), 2,4-difluoro-3-(trifluoromethyl)benzoic acid is ideally suited for synthesizing agrochemical active ingredients that require enhanced cuticular penetration and systemic mobility in plants . Its use in the preparation of fluorinated benzamides and esters directly addresses the industry's demand for more efficacious herbicides and fungicides with improved environmental profiles .

Pharmaceutical Lead Optimization: Enhancing Metabolic Stability and Bioavailability

In medicinal chemistry, this compound serves as a privileged fragment for introducing a metabolically stable, lipophilic motif into drug candidates . The 2,4-difluoro-3-(trifluoromethyl)phenyl group is recognized for its ability to block oxidative metabolism while improving oral absorption, making it a strategic choice in the design of kinase inhibitors and anti-infectives .

Synthesis of Fluorinated Liquid Crystals and Advanced Materials

The compound's unique electronic profile, stemming from the ortho/para fluorine and meta trifluoromethyl substitution, imparts high dielectric anisotropy and low viscosity when incorporated into liquid crystal backbones . This makes it a valuable precursor for synthesizing advanced display materials and organic semiconductors requiring precise molecular alignment .

Development of Novel MtDHFR Inhibitors as Anti-Tubercular Agents

Research on substituted 3-benzoic acid derivatives, including compounds structurally related to 2,4-difluoro-3-(trifluoromethyl)benzoic acid, has demonstrated uncompetitive inhibition of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) [1]. This suggests that the target compound's core scaffold is a promising starting point for developing new anti-TB therapeutics with a potentially novel mechanism of action [2].

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